3-(Chlorosulfonyl)benzoic acid
Overview
Description
3-(Chlorosulfonyl)benzoic acid is a sulfonyl halide compound with the molecular formula C7H5ClO4S. It is known for its role in the synthesis of various chemical intermediates and its participation in the creation of novel anthranilic acid class of peroxisome proliferator-activated receptor δ partial agonists .
Mechanism of Action
Target of Action
The primary target of 3-(Chlorosulfonyl)benzoic acid is the Peroxisome proliferator-activated receptor δ (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, including lipid metabolism and glucose homeostasis.
Mode of Action
This compound is a sulfonyl halide . It interacts with its target, PPARδ, by participating in the synthesis of novel anthranilic acid class of PPARδ partial agonists
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability.
Action Environment
It is sensitive to moisture , suggesting that its stability and efficacy could be affected by humidity.
Biochemical Analysis
Biochemical Properties
3-(Chlorosulfonyl)benzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of novel anthranilic acid class of peroxisome proliferator-activated receptor δ (PPARδ) partial agonists . PPARδ is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. The interaction of this compound with PPARδ leads to partial agonism, which modulates the receptor’s activity and influences metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the partial agonism of PPARδ by this compound can lead to altered expression of genes involved in fatty acid oxidation and energy homeostasis . Additionally, this compound may impact cell proliferation and differentiation, particularly in adipocytes and muscle cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with PPARδ. This binding leads to partial activation of the receptor, which in turn influences the transcription of target genes. The compound may also interact with other biomolecules, such as coactivators and corepressors, to modulate gene expression . Furthermore, this compound may inhibit or activate specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained modulation of gene expression and metabolic pathways, with potential implications for cellular health and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects on metabolic regulation and inflammation. At high doses, it may cause toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism and energy homeostasis. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are key players in fatty acid oxidation . The compound’s influence on metabolic flux and metabolite levels can lead to changes in cellular energy balance and overall metabolic health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of this compound within different cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the nucleus, mitochondria, or other organelles can impact its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Chlorosulfonyl)benzoic acid can be synthesized through the chlorosulfonation of benzoic acid derivatives. A common method involves reacting 3-chlorobenzoic acid with chlorosulfonic acid at elevated temperatures, typically around 150°C . The reaction proceeds as follows:
C6H4(COOH)(Cl)+ClSO3H→C6H4(COOH)(SO2Cl)+HCl
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorosulfonation processes, where benzoic acid derivatives are treated with an excess of chlorosulfonic acid in a controlled environment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Hydrolysis: The compound can be hydrolyzed to form 3-sulfobenzoic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Common solvents include methanol, dichloromethane, and water.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
3-(Chlorosulfonyl)benzoic acid is utilized in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is used in the development of drugs targeting metabolic disorders and inflammatory diseases.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-(Chlorosulfonyl)benzoic acid
- 3-Sulfobenzoic acid
- 4-Sulfobenzoic acid potassium salt
- Sodium 3-sulfobenzoate
Comparison: 3-(Chlorosulfonyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of derivatives it can form. Compared to 4-(Chlorosulfonyl)benzoic acid, the position of the sulfonyl chloride group in this compound allows for different steric and electronic interactions, leading to distinct chemical behavior and applications .
Properties
IUPAC Name |
3-chlorosulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRKXSDOAFUINK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063269 | |
Record name | Benzoic acid, 3-(chlorosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063269 | |
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Molecular Weight |
220.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4025-64-3 | |
Record name | 3-(Chlorosulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4025-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoic acid, 3-(chlorosulfonyl)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004025643 | |
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Record name | 3-(Chlorosulfonyl)benzoic acid | |
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Record name | 3-(Chlorosulfonyl)benzoic acid | |
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Record name | Benzoic acid, 3-(chlorosulfonyl)- | |
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Record name | Benzoic acid, 3-(chlorosulfonyl)- | |
Source | EPA DSSTox | |
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Record name | 3-(chlorosulphonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.540 | |
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Record name | 3-(Chlorosulfonyl)benzoic acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(Chlorosulfonyl)benzoic acid useful in building metal-organic frameworks?
A1: this compound exhibits versatility as a ligand in constructing metal-organic frameworks (MOFs) due to its ability to be modified into derivatives with multiple binding sites. [, ] For instance, it can be reacted with amino acids like glycine to form 3-(sulfonylglycine)benzoic acid. [] This derivative possesses two carboxyl groups capable of being fully or partially deprotonated, offering a diverse range of coordination modes for binding to metal ions. [] This versatility allows for the creation of MOFs with distinct structural motifs, potentially influencing their properties and applications.
Q2: How does this compound contribute to the synthesis of mimic enzymes?
A2: Researchers utilize this compound to create synthetic mimics of naturally occurring enzymes. [] By reacting it with β-cyclodextrin and iron trichloride, a mimic of amino acid oxidase can be synthesized. [] This mimic enzyme demonstrates catalytic activity in reactions like the oxidative deamination of phenylalanine, highlighting the potential of this compound-derived compounds in biocatalysis. []
Q3: Can this compound be used to generate diazomethane derivatives?
A3: Yes, this compound can be used as a precursor to synthesize diazomethane analogs. [] Specifically, it can be converted into 3-[(Methylnitrosamino)sulfonyl]benzoic acid, a compound structurally similar to Diazald®, a common diazomethane precursor. [] This synthesis involves reacting this compound with methylamine followed by N-nitrosation using sodium nitrite. [] The resulting diazomethane analog can then be utilized in various organic synthesis reactions.
Q4: What are the safety considerations when handling this compound and its derivatives like 3-[(Methylnitrosamino)sulfonyl]benzoic acid?
A4: Both this compound and its derivatives, especially those containing diazo groups like 3-[(Methylnitrosamino)sulfonyl]benzoic acid, require careful handling due to potential hazards. [] Diazomethane and its analogs are known to be toxic and potentially explosive. [] Therefore, appropriate safety precautions, such as using a blast shield during synthesis and handling with extreme care, are crucial when working with these compounds. [] Additionally, consulting relevant safety data sheets and adhering to recommended handling and storage guidelines is essential.
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